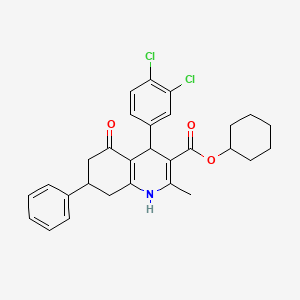
N-(2,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-2,4,6-trimethylbenzolsulfonamid ist eine organische Verbindung, die zur Klasse der Sulfonamide gehört. Sulfonamide sind bekannt für ihre vielfältigen Anwendungen in der medizinischen Chemie, insbesondere als antimikrobielle Mittel. Diese Verbindung zeichnet sich durch das Vorhandensein einer Sulfonamidgruppe aus, die an einen Benzolring gebunden ist, der mit Methylgruppen substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,5-Dimethylphenyl)-2,4,6-trimethylbenzolsulfonamid erfolgt typischerweise durch Reaktion von 2,4,6-Trimethylbenzolsulfonylchlorid mit 2,5-Dimethylanilin. Die Reaktion wird in Gegenwart einer Base, wie Pyridin oder Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt und liefert das gewünschte Sulfonamidprodukt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,5-Dimethylphenyl)-2,4,6-trimethylbenzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderviate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in eine Aminogruppe umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung durchlaufen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Es werden elektrophile Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonderviate.
Reduktion: Aminerivate.
Substitution: Nitro- oder Halogenderivate.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylphenyl)-2,4,6-trimethylbenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen Eigenschaften untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung neuer Medikamente gegen resistente Bakterienstämme untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von N-(2,5-Dimethylphenyl)-2,4,6-trimethylbenzolsulfonamid beinhaltet seine Wechselwirkung mit bakteriellen Enzymen. Die Sulfonamidgruppe ahmt die Struktur von para-Aminobenzoesäure (PABA) nach, einem Substrat für das Enzym Dihydropteroatsynthase. Durch die Hemmung dieses Enzyms verhindert die Verbindung die Synthese von Folsäure, die für das Wachstum und die Replikation von Bakterien essentiell ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,5-Dimethylphenyl)thioureid-Derivate: Diese Verbindungen haben eine ähnliche Struktur, aber eine Thioureidgruppe anstelle einer Sulfonamidgruppe.
N-(2,5-Dimethylphenyl)acetamid: Diese Verbindung hat eine Acetamidgruppe anstelle einer Sulfonamidgruppe.
Einzigartigkeit
N-(2,5-Dimethylphenyl)-2,4,6-trimethylbenzolsulfonamid ist aufgrund seines spezifischen Substitutionsschemas am Benzolring und des Vorhandenseins der Sulfonamidgruppe einzigartig. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivität bei .
Eigenschaften
Molekularformel |
C17H21NO2S |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-7-13(3)16(10-11)18-21(19,20)17-14(4)8-12(2)9-15(17)5/h6-10,18H,1-5H3 |
InChI-Schlüssel |
DHOWWMIRRLDLGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695047.png)

![3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11695054.png)

![methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11695060.png)
![Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate](/img/structure/B11695063.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11695083.png)
![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11695086.png)


![Methyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695107.png)

![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)

